molecular formula C14H22O5 B14389818 Methyl 8-formyl-10,10-dimethoxydeca-5,8-dienoate CAS No. 89871-97-6

Methyl 8-formyl-10,10-dimethoxydeca-5,8-dienoate

Cat. No.: B14389818
CAS No.: 89871-97-6
M. Wt: 270.32 g/mol
InChI Key: CBWDUMASFAYWQX-UHFFFAOYSA-N
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Description

Methyl 8-formyl-10,10-dimethoxydeca-5,8-dienoate is an organic compound with the molecular formula C14H22O5 It is characterized by the presence of a formyl group, two methoxy groups, and a conjugated diene system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 8-formyl-10,10-dimethoxydeca-5,8-dienoate typically involves multi-step organic reactions. One common approach is the aldol condensation reaction, where an aldehyde and a ketone react in the presence of a base to form a β-hydroxy aldehyde or ketone, followed by dehydration to yield a conjugated enone. The specific reaction conditions, such as temperature, solvent, and catalyst, can vary depending on the desired yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high efficiency, reproducibility, and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 8-formyl-10,10-dimethoxydeca-5,8-dienoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 8-formyl-10,10-dimethoxydeca-5,8-dienoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 8-formyl-10,10-dimethoxydeca-5,8-dienoate involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The conjugated diene system can participate in electron transfer reactions, influencing redox processes within cells.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 8-formyl-10,10-dimethoxydeca-5,8-dienoate
  • This compound derivatives
  • Other conjugated diene compounds with formyl and methoxy groups

Uniqueness

This compound is unique due to its specific combination of functional groups and structural features

Properties

CAS No.

89871-97-6

Molecular Formula

C14H22O5

Molecular Weight

270.32 g/mol

IUPAC Name

methyl 8-formyl-10,10-dimethoxydeca-5,8-dienoate

InChI

InChI=1S/C14H22O5/c1-17-13(16)9-7-5-4-6-8-12(11-15)10-14(18-2)19-3/h4,6,10-11,14H,5,7-9H2,1-3H3

InChI Key

CBWDUMASFAYWQX-UHFFFAOYSA-N

Canonical SMILES

COC(C=C(CC=CCCCC(=O)OC)C=O)OC

Origin of Product

United States

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